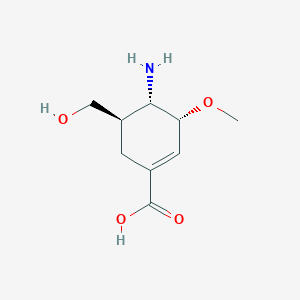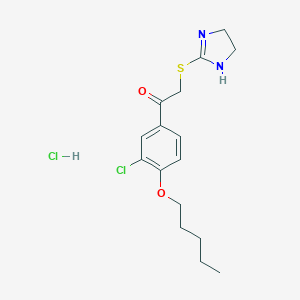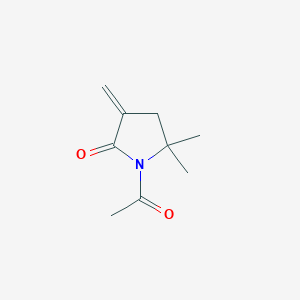![molecular formula C10H11N3O2 B070957 Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate CAS No. 177485-58-4](/img/structure/B70957.png)
Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. It belongs to the class of imidazo[1,2-a]pyridine derivatives, which have been reported to exhibit various biological activities such as anticancer, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes such as topoisomerase II and HDAC6, which are involved in cancer cell proliferation and survival. It also inhibits the replication of viruses by targeting viral DNA polymerase and RNA polymerase. Its antibacterial activity is attributed to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects
Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells by suppressing the expression of certain genes such as MMP-9 and VEGF. Its antiviral activity is attributed to its ability to interfere with viral replication and transcription. Its antibacterial activity is attributed to its ability to disrupt bacterial cell membrane integrity and inhibit bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate is its broad-spectrum activity against cancer, viruses, and bacteria. It also has a relatively simple synthesis method and can be easily modified to generate analogs with improved activity. However, its limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics. It also exhibits cytotoxicity towards normal cells at high concentrations, which can limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate. One direction is to investigate its potential applications in combination therapy with other anticancer, antiviral, and antibacterial agents. Another direction is to optimize its pharmacokinetic properties by modifying its chemical structure. Additionally, its mechanism of action needs to be further elucidated to identify potential targets for drug development. Finally, its safety and efficacy need to be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.
Conclusion
In conclusion, Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate is a promising chemical compound with potential applications in drug discovery. Its broad-spectrum activity against cancer, viruses, and bacteria makes it a valuable candidate for further research. However, its limitations such as low solubility and cytotoxicity towards normal cells need to be addressed. Future research should focus on optimizing its pharmacokinetic properties, identifying potential targets for drug development, and evaluating its safety and efficacy in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit anticancer activity by inhibiting the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It also has antiviral activity against herpes simplex virus type 1 and 2, human cytomegalovirus, and influenza A virus. In addition, it has antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
Eigenschaften
CAS-Nummer |
177485-58-4 |
|---|---|
Produktname |
Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate |
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)7-4-3-5-9-12-6-8(11)13(7)9/h3-6H,2,11H2,1H3 |
InChI-Schlüssel |
JQICDIJCIGDGFG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC2=NC=C(N21)N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC2=NC=C(N21)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


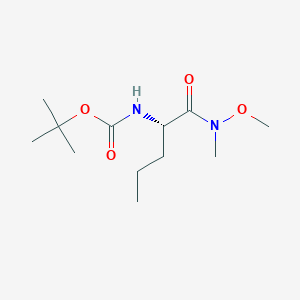

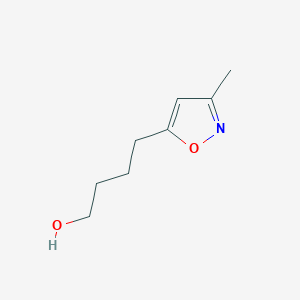
![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)

